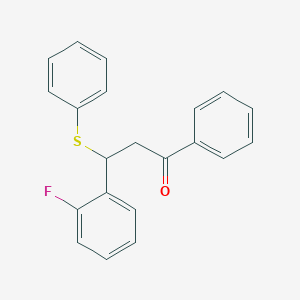
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group, a phenyl group, and a phenylsulfanyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one typically involves the reaction of 2-fluorobenzaldehyde with acetophenone in the presence of a base, followed by the introduction of a phenylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the phenylsulfanyl group.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the phenylsulfanyl group can modulate its reactivity and stability. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its antifungal and antibacterial activities.
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A promising nonlinear optical material.
Uniqueness
3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
919794-97-1 |
|---|---|
Formule moléculaire |
C21H17FOS |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-1-phenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C21H17FOS/c22-19-14-8-7-13-18(19)21(24-17-11-5-2-6-12-17)15-20(23)16-9-3-1-4-10-16/h1-14,21H,15H2 |
Clé InChI |
ABIYQJZXHIADGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2F)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


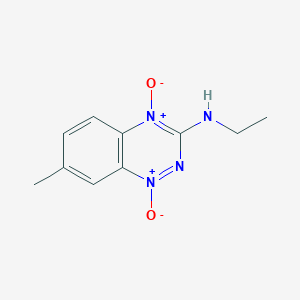
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
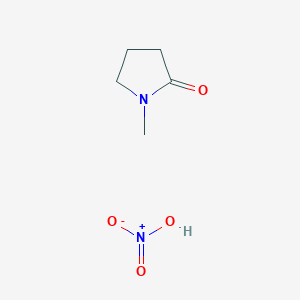
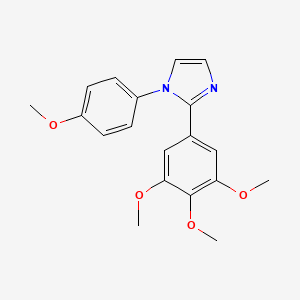
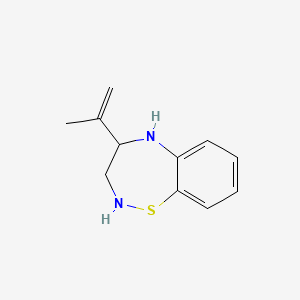

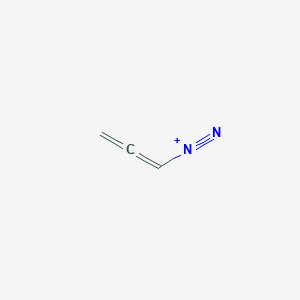
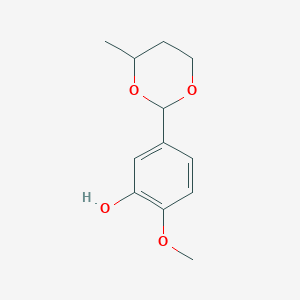
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
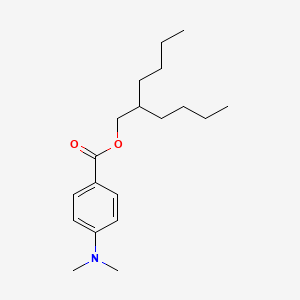
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
